![molecular formula C18H14O3 B12542421 7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 673446-78-1](/img/structure/B12542421.png)
7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is a complex organic compound that belongs to the class of furobenzopyrans
Méthodes De Préparation
The synthesis of 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one can be achieved through a multi-component reaction involving aromatic aldehydes, 4-hydroxycoumarin, and phenacyl pyridinium bromide. This reaction is typically catalyzed by SiO2 nanoparticles under solvent-free conditions, making it an environmentally friendly process. The reaction is rapid, yields high amounts of the desired product, and requires low catalyst loading .
Analyse Des Réactions Chimiques
7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids .
Applications De Recherche Scientifique
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate for synthesizing other complex molecules. In biology, it has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In medicine, it is being explored for its potential use in developing new therapeutic agents .
Mécanisme D'action
The mechanism of action of 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one include other furobenzopyrans and coumarin derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, 5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one (Pinocembrin) and 5-Hydroxy-7-methoxyflavanone (Pinostrobin) are known for their antioxidant and anti-inflammatory properties . The uniqueness of 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-c
Propriétés
Numéro CAS |
673446-78-1 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
7-methyl-3-phenyl-2,3-dihydrofuro[3,2-c]chromen-4-one |
InChI |
InChI=1S/C18H14O3/c1-11-7-8-13-15(9-11)21-18(19)16-14(10-20-17(13)16)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3 |
Clé InChI |
ORRGDFQDVPLLSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(C(CO3)C4=CC=CC=C4)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)
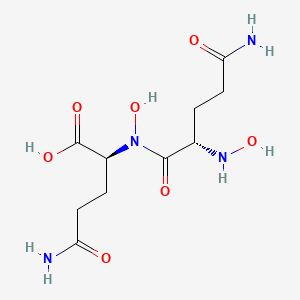

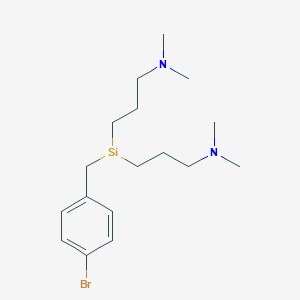
![[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B12542367.png)

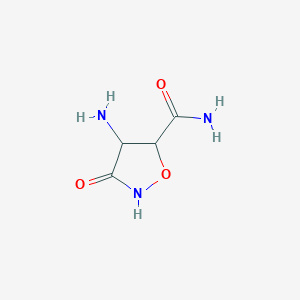
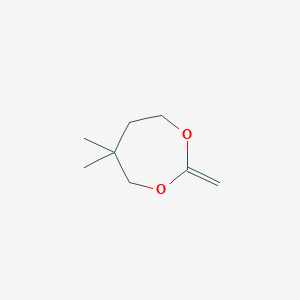
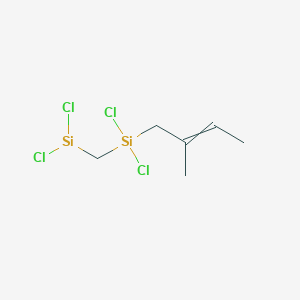
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
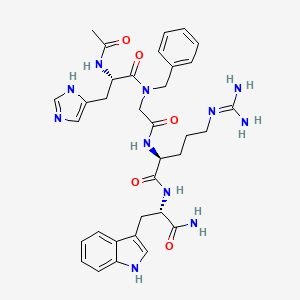
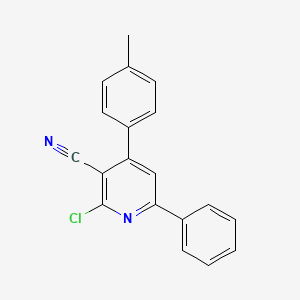
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
